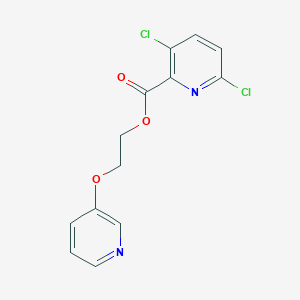

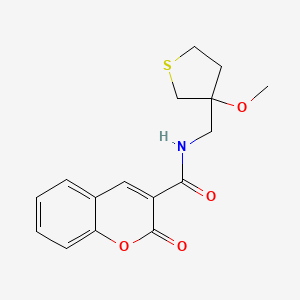

![molecular formula C13H22BrNO2 B2469437 Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1305323-19-6](/img/structure/B2469437.png)

Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

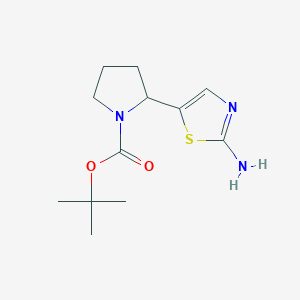

“Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound with a molecular weight of 212.29 . It is also known as “tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate” and has the Inchi Code 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8/h8-9,12H,4-7H2,1-3H3/t8-,9+ .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H20N2O2 . It belongs to the class of organic compounds known as diazabicyclo[3.2.1]octanes, which are characterized by a bicyclic structure containing two nitrogen atoms .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . . The storage temperature is normal .Applications De Recherche Scientifique

Synthesis and Molecular Structure

Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate has been a focus in the synthesis of various compounds. For instance, Moriguchi et al. (2014) synthesized a related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, as a cyclic amino acid ester. This compound was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry and its structure was determined via single crystal X-ray diffraction analysis (Moriguchi et al., 2014).

Asymmetric Synthesis

The compound has been used in asymmetric synthesis approaches. Brock et al. (2012) reported the ring-closing iodoamination of a related compound, tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates, to produce 8-azabicyclo[3.2.1]octane scaffolds, subsequently leading to the synthesis of (+)-pseudococaine hydrochloride (Brock et al., 2012).

Combinatorial Synthesis

Pedersen et al. (2004) utilized a variant of this compound in the combinatorial synthesis of benztropine analogues. This involved a key step of radical azidonation leading to the creation of a library of compounds for evaluation as monoamine transporter inhibitors (Pedersen et al., 2004).

Chemical Transformations and Reactions

The compound is significant in various chemical transformations and reactions. Baylis & Thomas (2007) used a similar structure in mesylation and elimination reactions to produce a range of chemical structures including cyclopropanes and alkene derivatives (Baylis & Thomas, 2007).

Nematicidal Activity

In the realm of agricultural chemistry, Xu et al. (2021) synthesized novel derivatives of 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-Ones, derived from 5-HT3 receptor antagonists, which displayed nematicidal activity against pinewood nematodes and root-knot nematodes (Xu et al., 2021).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BrNO2/c1-13(2,3)17-12(16)15-10-4-5-11(15)7-9(6-10)8-14/h9-11H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHILBGFDQGODV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC(C2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2469355.png)

![1-(4-Chlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2469364.png)

![4-Butoxy-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2469365.png)